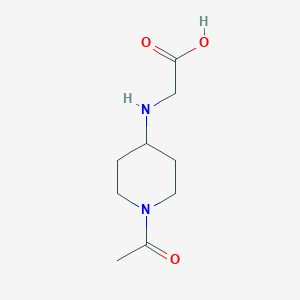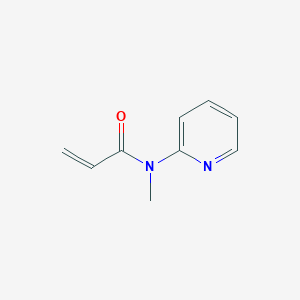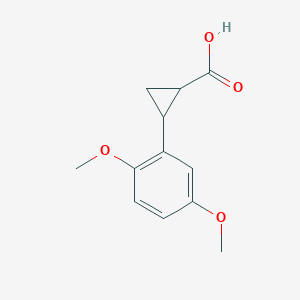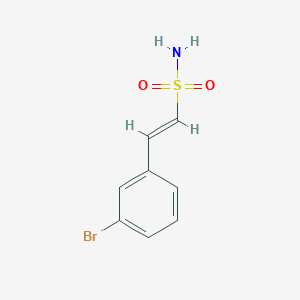
(1-Acetyl-piperidin-4-ylamino)-acetic acid
Übersicht
Beschreibung
(1-Acetyl-piperidin-4-ylamino)-acetic acid, commonly known as APAA, is a synthetic compound that has gained attention in the field of medicinal chemistry due to its potential therapeutic applications. APAA belongs to the class of piperidine derivatives and has shown promising results in various scientific studies.
Wissenschaftliche Forschungsanwendungen
APAA has been studied for its potential therapeutic applications in various fields of medicine, including cancer, inflammation, and neurodegenerative diseases. In cancer research, APAA has been shown to inhibit the growth of cancer cells and induce apoptosis. Inflammation research has revealed that APAA can reduce inflammation by inhibiting the production of inflammatory cytokines. In neurodegenerative disease research, APAA has been shown to have neuroprotective effects and improve cognitive function.
Wirkmechanismus
The mechanism of action of APAA is not fully understood, but it is believed to involve the modulation of various signaling pathways. APAA has been shown to inhibit the activity of enzymes such as COX-2 and MMP-9, which are involved in the inflammatory response. APAA has also been shown to activate the PI3K/Akt signaling pathway, which is involved in cell survival and growth.
Biochemical and Physiological Effects:
APAA has been shown to have various biochemical and physiological effects. In cancer research, APAA has been shown to induce apoptosis and inhibit cell proliferation. In inflammation research, APAA has been shown to reduce the production of inflammatory cytokines and inhibit the activity of enzymes involved in the inflammatory response. In neurodegenerative disease research, APAA has been shown to have neuroprotective effects and improve cognitive function.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using APAA in lab experiments is its synthetic nature, which allows for easy and consistent production. APAA has also shown promising results in various scientific studies, making it a potential candidate for further research. One limitation of using APAA in lab experiments is the lack of understanding of its mechanism of action, which makes it difficult to optimize its use in therapeutic applications.
Zukünftige Richtungen
There are several future directions for research on APAA. One direction is to further investigate its mechanism of action to optimize its use in therapeutic applications. Another direction is to study its potential use in combination with other drugs to enhance its therapeutic effects. Additionally, research could focus on developing new synthetic methods for APAA to improve its yield and purity. Finally, research could explore the potential use of APAA in other fields of medicine, such as cardiovascular disease and infectious diseases.
Conclusion:
In conclusion, APAA is a synthetic compound that has shown promising results in various scientific studies. Its potential therapeutic applications in cancer, inflammation, and neurodegenerative diseases make it a candidate for further research. The synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of APAA have been discussed in this paper. Further research on APAA could lead to the development of new treatments for various diseases.
Eigenschaften
IUPAC Name |
2-[(1-acetylpiperidin-4-yl)amino]acetic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16N2O3/c1-7(12)11-4-2-8(3-5-11)10-6-9(13)14/h8,10H,2-6H2,1H3,(H,13,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AGWXXJSHTLNZEW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCC(CC1)NCC(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-(4-Fluorophenoxy)imidazo[1,2-a]pyridine-3-carbaldehyde](/img/structure/B3214951.png)


![[2-Fluoro-3-(hydroxymethyl)phenyl]methanol](/img/structure/B3214980.png)



![(1-[4-(Propan-2-YL)piperazin-1-YL]cyclopentyl)methanamine](/img/structure/B3215001.png)


![Propanoic acid, 2-[[(trifluoromethyl)sulfonyl]oxy]-, methyl ester, (2R)-](/img/structure/B3215019.png)
amine](/img/structure/B3215026.png)
![2-[4-(dimethylamino)piperidin-1-yl]-1-(1H-indol-3-yl)ethan-1-one](/img/structure/B3215032.png)
